2-(4-Hydroxybenzoyl)hydrazinecarboximidamide
Overview
Description
2-(4-Hydroxybenzoyl)hydrazinecarboximidamide is a chemical compound with the molecular formula C8H10N4O2 . It has an average mass of 194.191 Da and a monoisotopic mass of 194.080383 Da . This compound is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The molecular structure of 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide is represented by the formula C8H10N4O2 . The structure includes a benzene ring bearing a carboxyl and a hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide include a molecular weight of 194.19 g/mol . More detailed properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
1. Anticancer Potential
2-(4-Hydroxybenzoyl)hydrazinecarboximidamide derivatives have shown significant potential in cancer research. For instance, a study synthesized new pyrazole with benzo[d]thiazoles containing hydrazinecarboximidamide substituent and evaluated their cytotoxicity and apoptotic activity. These compounds, particularly the compound 8l, exhibited potent anti-proliferative activity against various cancer cell lines, including breast and liver cancer cells, and induced apoptosis in a concentration-dependent manner (Liu et al., 2019).
2. Material Science Applications
In the field of material science, derivatives of 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide have been used in the synthesis of aromatic polyimides. These polyimides, characterized by high glass transition temperatures and considerable thermal stability, are valuable for various industrial applications due to their inherent viscosities and high decomposition temperatures (Saeed et al., 2008).
3. Antioxidant Activity
The compound has also been explored for its antioxidant properties. A study synthesized new dibasic tridentate ligands using o-Hydroxybenzoyl hydrazine and evaluated their antioxidant activities. These ligands exhibited excellent antioxidant activities in various assays, suggesting potential applications in fields requiring antioxidant properties (Giziroğlu et al., 2013).
4. Antimicrobial Applications
In antimicrobial research, 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide analogs have been developed to target bacterial and fungal infections. Notably, certain thiazole-carboximidamide derivatives demonstrated remarkable antimicrobial activity with very low toxicity to mammalian cells, indicating their potential as antimicrobial agents (Omar et al., 2020).
properties
IUPAC Name |
N-(diaminomethylideneamino)-4-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)12-11-7(14)5-1-3-6(13)4-2-5/h1-4,13H,(H,11,14)(H4,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXMNIQMZGLUSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxybenzoyl)hydrazinecarboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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